molecular formula C21H17N3 B13423624 1,3-Diphenyl-5-(2-aminophenyl)pyrazole

1,3-Diphenyl-5-(2-aminophenyl)pyrazole

Cat. No.: B13423624
M. Wt: 311.4 g/mol
InChI Key: ODLHPFCCSPUYTF-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a versatile organic compound that serves as a building block in the synthesis of complex molecules. It is characterized by a pyrazole ring substituted with two phenyl groups and an aminophenyl group. This compound is known for its utility in organic synthesis and as a specialty chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-5-(2-aminophenyl)pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-(2-aminophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole involves its interaction with molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit specific enzymes and receptors, leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-5-(2-aminophenyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

2-(2,5-diphenylpyrazol-3-yl)aniline

InChI

InChI=1S/C21H17N3/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-15H,22H2

InChI Key

ODLHPFCCSPUYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3N)C4=CC=CC=C4

Origin of Product

United States

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